(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, difluoro substituents, and a dimethylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine. The difluoro substituents can be introduced through selective fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The final step involves the formation of the pentanoic acid backbone through a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions, followed by oxidation to yield the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of appropriate catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or other reduced compounds. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structural features make it a valuable intermediate in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: Its incorporation into polymeric materials can enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces. The presence of the tert-butoxycarbonyl group can influence the compound’s bioavailability and metabolic stability, while the difluoro substituents can enhance its binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid: Lacks the difluoro substituents, which may result in different reactivity and biological activity.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4-methylpentanoic acid: Contains only one methyl group on the pentanoic acid backbone, potentially affecting its steric and electronic properties.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylhexanoic acid: Has an extended carbon chain, which may influence its solubility and interaction with biological targets.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is unique due to the combination of its tert-butoxycarbonyl protecting group, difluoro substituents, and dimethylpentanoic acid backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2613299-93-5 |
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Molecular Formula |
C12H21F2NO4 |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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